molecular formula C8H4BrClN2 B184729 7-Bromo-2-chloroquinoxaline CAS No. 89891-65-6

7-Bromo-2-chloroquinoxaline

Cat. No. B184729
Key on ui cas rn: 89891-65-6
M. Wt: 243.49 g/mol
InChI Key: AZUMKBQKUXTHCM-UHFFFAOYSA-N
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Patent
US09340528B2

Procedure details

300 mL POCl3 and 1 mL DMF were added to 7-bromo-1H-quinoxalin-2-one (30 g, 133.0 mmol) under stirring. The mixture was heated to reflux over a period of 1 h and refluxed for 2 h. After cooling to rt, the mixture was slowly poured onto 1 kg crushed ice. After 1 h, the solid was filtered and the precipitate was washed with water and dried. The dry product was washed with 100 mL ethyl acetate/petrol ether (1:9) to yield 27 g (83%) of a brownish solid: 1H-NMR (300 MHz, CDCl3): δ=8.78 (1H, s), 8.21 (1H, s) 7.98 (1H, d), 7.83 (1H, d), ppm. UPLC-MS: RT=1.28 min; m/z (ES+) 243.5 [MH+]; required MW=242.5. Mp. 145° C.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([N:11]=[CH:12][C:13](=O)[NH:14]2)=[CH:9][CH:8]=1>CN(C=O)C>[Cl:3][C:13]1[CH:12]=[N:11][C:10]2[C:15](=[CH:16][C:7]([Br:6])=[CH:8][CH:9]=2)[N:14]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C2N=CC(NC2=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a period of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
the mixture was slowly poured onto 1 kg
CUSTOM
Type
CUSTOM
Details
crushed ice
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
the precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The dry product was washed with 100 mL ethyl acetate/petrol ether (1:9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2N=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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